Dimethyldipropylammonium Hydroxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldipropylammonium Hydroxide can be synthesized through the reaction of dimethylamine with propyl bromide, followed by the addition of sodium hydroxide to form the hydroxide salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyldipropylammonium Hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted ammonium compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyldipropylammonium Hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of novel materials and catalysts.
Biology: It is employed in the study of cell membrane dynamics due to its ability to form micelles and vesicles.
Medicine: It is explored for its potential in drug delivery systems, particularly in forming stable drug-carrier complexes.
Industry: It is used in the production of cleaning agents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyldipropylammonium Hydroxide involves its interaction with cell membranes and other molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Dimethyldi-n-octylammonium chloride: Similar in structure but with longer alkyl chains, leading to different surfactant properties.
Tetramethylammonium hydroxide: Similar quaternary ammonium compound but with different alkyl groups, affecting its reactivity and applications.
Uniqueness
Dimethyldipropylammonium Hydroxide is unique due to its balanced hydrophilic and hydrophobic properties, making it highly effective in forming micelles and vesicles. This property is particularly useful in drug delivery and other applications requiring stable emulsions.
Properties
IUPAC Name |
dimethyl(dipropyl)azanium;hydroxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.H2O/c1-5-7-9(3,4)8-6-2;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSXLTCIVXOQNK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)CCC.[OH-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836597-65-0 | |
Record name | 1-Propanaminium, N,N-dimethyl-N-propyl-, hydroxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836597-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanaminium, N,N-dimethyl-N-propyl-, hydroxide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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